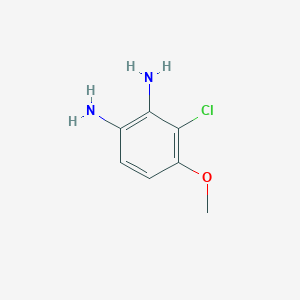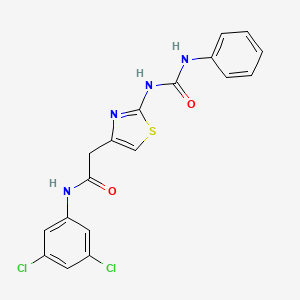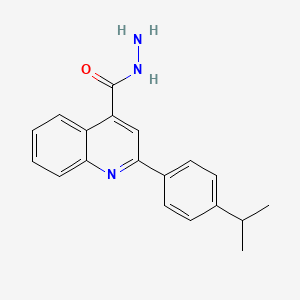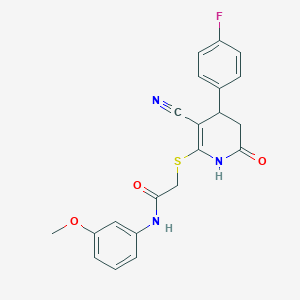![molecular formula C20H21N3O3 B2958120 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 342596-28-5](/img/structure/B2958120.png)
2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a benzo[de]isoquinoline-1,3(2H)-dione moiety, which is a type of polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The piperazine ring typically adopts a chair conformation . The benzo[de]isoquinoline-1,3(2H)-dione moiety would add significant rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzo[de]isoquinoline-1,3(2H)-dione moiety . Piperazine rings can participate in a variety of reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could increase the compound’s solubility in water . The compound’s melting and boiling points, as well as its density, would depend on the specific arrangement of atoms and the types of intermolecular forces present .科学的研究の応用
Receptor Affinity and Antagonistic Activities
Research conducted by Mokrosz et al. (1999) on a series of arylpiperazine derivatives, including compounds related to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated their high affinity for 5-HT1A and 5-HT2A receptors. These findings suggest potential applications in treating disorders related to these receptors, such as depression and anxiety (M. Mokrosz et al., 1999).
Antitumor Activities
Studies have also explored the antitumor activities of arylpiperazine compounds. Zhou et al. (2017) investigated the crystal structures and potential antitumor effects of similar arylpiperazine derivatives. The research indicated that these compounds might offer new avenues for cancer treatment through their interaction with cellular structures and inhibition of tumor growth (Jinhui Zhou et al., 2017).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of naphthalimide-functionalized polynorbornenes, which share structural motifs with the compound of interest, were explored by Hollauf et al. (2016). These materials, due to their fluorescence and photostability, find applications in sensing, imaging, and as components in optoelectronic devices (Manuel Hollauf et al., 2016).
Growth Inhibition and Apoptosis in Cancer Cells
Lin et al. (2011) reported on a novel amonafide analogue, showing that it causes growth inhibition and apoptosis in Raji cells through a ROS-mediated mitochondrial pathway. This mechanism of action underlines the potential of such compounds in developing targeted cancer therapies (B. Lin et al., 2011).
Molecular Docking and Antimicrobial Studies
Ghabbour et al. (2016) conducted research to determine the structure and antimicrobial activity of a compound structurally similar to 2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. The findings revealed moderate antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (H. Ghabbour et al., 2016).
作用機序
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been reported to exhibit anti-inflammatory effects .
Mode of Action
Piperazine derivatives have been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . They also reduce the paw licking time of animals in the second phase of the formalin test . Furthermore, these compounds reduce oedema formation and cell migration, decrease myeloperoxidase enzyme activity, and lower the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Pathways
Piperazine derivatives have been shown to influence the inflammatory process, which is characterized by the production and release of pro-inflammatory mediators .
Result of Action
Piperazine derivatives have been shown to exhibit anti-nociceptive and anti-inflammatory effects . They decrease the number of writhings induced by acetic acid, reduce paw licking time in the formalin test, and decrease oedema formation .
将来の方向性
特性
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-21-10-12-22(13-11-21)17(24)8-9-23-19(25)15-6-2-4-14-5-3-7-16(18(14)15)20(23)26/h2-7H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNJHXSXRXNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B2958039.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)

![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)


![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)
![2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2958053.png)

![2-Chloro-1-[5-(4-methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2958057.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2958059.png)
![2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2958060.png)